molecular formula C7H14 B165367 2-Methyl-1-hexene CAS No. 6094-02-6

2-Methyl-1-hexene

Cat. No.: B165367
CAS No.: 6094-02-6
M. Wt: 98.19 g/mol
InChI Key: IRUDSQHLKGNCGF-UHFFFAOYSA-N
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Description

2-Methyl-1-hexene is an organic compound with the molecular formula C₇H₁₄. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

2-Methyl-1-hexene is a less reactive olefin . Its primary targets are enzymes known as P450, which are present in both humans and rats . These enzymes play a crucial role in the metabolism of various substances within the body.

Mode of Action

The compound interacts with its targets, the P450 enzymes, through a process known as epoxidation . This is a reaction that involves the addition of an oxygen atom to the compound, forming an epoxide. The epoxidation of this compound is catalyzed by the P450 enzymes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the epoxidation pathway . This pathway involves the conversion of the compound into an epoxide, a process catalyzed by the P450 enzymes

Result of Action

The primary result of this compound’s action is the formation of an epoxide . This occurs through the process of epoxidation, catalyzed by P450 enzymes

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the presence and concentration of P450 enzymes in the body can affect the rate of epoxidation . Other factors, such as pH, temperature, and the presence of other substances, may also influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

2-Methyl-1-hexene is known to undergo hydroformylation in the presence of phosphite-modified rhodium catalysts . Additionally, the epoxidation of this compound is catalyzed by human and rat P450 enzymes . These interactions suggest that this compound can participate in biochemical reactions involving these enzymes.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its reactions with enzymes. For instance, in the presence of phosphite-modified rhodium catalysts, this compound undergoes hydroformylation . Furthermore, this compound can be epoxidized by P450 enzymes , which could lead to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

Its thermophysical properties have been critically evaluated .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1-hexene can be synthesized through several methods. One common method involves the dehydration of 2-methyl-1-hexanol using a strong acid such as sulfuric acid. Another method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-hexene, followed by hydrogenation. This process involves the use of phosphite-modified rhodium catalysts .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form epoxides or alcohols. For example, it can be epoxidized using peracids.

    Reduction: The compound can be hydrogenated to form 2-methylhexane.

    Substitution: It can participate in halogenation reactions, where halogens such as chlorine or bromine add across the double bond.

Common Reagents and Conditions:

    Oxidation: Peracids or hydrogen peroxide in the presence of a catalyst.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.

Major Products:

Scientific Research Applications

2-Methyl-1-hexene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1-hexene is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its methyl group at the second carbon provides steric hindrance, affecting its reactivity compared to other alkenes .

Properties

IUPAC Name

2-methylhex-1-ene
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InChI

InChI=1S/C7H14/c1-4-5-6-7(2)3/h2,4-6H2,1,3H3
Source PubChem
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InChI Key

IRUDSQHLKGNCGF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=C)C
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Molecular Formula

C7H14
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DSSTOX Substance ID

DTXSID9052505
Record name 2-Methyl-1-hexene
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Molecular Weight

98.19 g/mol
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Physical Description

Clear, colorless liquid; [Aldrich MSDS]
Record name 2-Methyl-1-hexene
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Vapor Pressure

60.9 [mmHg]
Record name 2-Methyl-1-hexene
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CAS No.

6094-02-6, 27236-46-0
Record name 2-Methyl-1-hexene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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